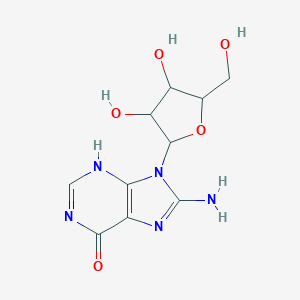

8-Amino-Inosine

Descripción general

Descripción

8-Amino-Inosine is a purine nucleoside analog. It is structurally related to guanosine and is known for its significant role in various biochemical processes. This compound is often studied for its potential therapeutic applications, particularly in antiviral and anticancer research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-Inosine typically involves the condensation of a purine base with a sugar moiety. One common method involves the reaction of 8-amino-6-chloropurine with a protected ribose derivative under acidic conditions, followed by deprotection to yield the desired nucleoside .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as crystallization, chromatography, and recrystallization are commonly used in the purification process .

Análisis De Reacciones Químicas

Types of Reactions

8-Amino-Inosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various alkylated or acylated nucleosides .

Aplicaciones Científicas De Investigación

Pharmacological Applications

CD38 Inhibition

8-Amino-Inosine (also referred to as 8-NH2-N1-IMP) has been identified as a potent inhibitor of CD38, an enzyme implicated in various pathological conditions including cancer and inflammation. Its inhibitory potency is characterized by an IC50 value of 7.6 μM, making it one of the most effective small non-covalent inhibitors reported for CD38 activity. This compound's ability to inhibit CD38-mediated hydrolysis of cyclic ADP-ribose (cADPR) positions it as a promising candidate for drug development aimed at diseases where CD38 plays a critical role .

Table 1: Inhibitory Potency of this compound Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 8-Amino-N1-IMP | 7.6 | Inhibits CD38-mediated cADPR hydrolysis |

| 8-NH2-cIDPR | 56 | Less effective than 8-Amino-N1-IMP |

Cancer Treatment

Immunotherapy Enhancement

In cancer research, inosine and its derivatives have been shown to enhance the efficacy of CAR-T cell therapies. Specifically, exposure to inosine promotes metabolic reprogramming in CAR-T cells, leading to improved functionality and stemness features. This modulation enhances the cells' ability to control low-antigen tumors, indicating a potential application in improving outcomes for patients undergoing immunotherapy .

Table 2: Effects of Inosine on CAR-T Cell Functionality

| Study | Findings |

|---|---|

| CD19-INO-CAR-T Cells | Enhanced control over antigen-low tumor cells |

| Metabolic Reprogramming | Increased mitochondrial capacity and glycolytic activity |

Neuroprotection

Neurodegenerative Diseases

Research indicates that inosine exhibits neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD). In preclinical studies, inosine administration has been associated with improvements in motor function and cognitive performance. Its mechanism is thought to involve modulation of oxidative stress and inflammatory responses, which are critical factors in neurodegeneration .

Table 3: Neuroprotective Effects of Inosine

| Disease | Model | Outcome |

|---|---|---|

| Parkinson's Disease | Animal Models | Improved motor function |

| Alzheimer's Disease | Cellular Models | Enhanced cognitive performance |

Immunomodulation

Anti-Inflammatory Actions

Inosine has shown promise in modulating immune responses across various disease models. It has been reported to activate anti-tumor responses and reduce inflammatory cytokines in conditions such as sepsis and acute hepatic injury. This immunomodulatory effect makes it a candidate for treating inflammatory diseases .

Table 4: Immunomodulatory Effects of Inosine

| Condition | Model | Effect |

|---|---|---|

| Sepsis | LPS-injected Mice | Decreased TNF-α levels |

| Acute Hepatic Injury | LPS-injected Mice | Suppressed inflammatory cytokines |

Mecanismo De Acción

The mechanism of action of 8-Amino-Inosine involves its incorporation into nucleic acids, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase, thereby disrupting the replication process .

Comparación Con Compuestos Similares

Similar Compounds

Guanosine: Structurally similar but lacks the amino group at the 8-position.

Inosine: Similar structure but with a hydroxyl group instead of an amino group at the 8-position.

Adenosine: Similar purine base but with an amino group at the 6-position instead of the 8-position.

Uniqueness

8-Amino-Inosine is unique due to its specific substitution pattern, which imparts distinct biochemical properties. Its ability to inhibit specific enzymes makes it a valuable compound in antiviral and anticancer research .

Actividad Biológica

8-Amino-Inosine (8-AI) is a purine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and metabolic processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological implications, and relevant research findings.

This compound is classified as an 8-aminopurine, a group known for its ability to interact with various enzymes and receptors within biological systems. One of the key mechanisms by which 8-AI exerts its effects is through its competitive inhibition of purine nucleoside phosphorylase (PNPase), an enzyme involved in purine metabolism.

- Inhibition of PNPase : Research indicates that this compound acts as a competitive substrate for PNPase, with a reported inhibition constant of approximately 35 µmol/L . This competitive inhibition suggests that 8-AI can effectively modulate purine metabolism by altering the conversion rates of nucleosides.

Pharmacological Effects

The pharmacological profile of this compound is multifaceted, with implications for renal function, immune response, and potential therapeutic applications.

Renal and Metabolic Effects

Studies have shown that this compound influences renal excretory functions. It has been observed to:

- Increase diuresis and natriuresis : These effects are beneficial in conditions requiring fluid regulation .

- Alter urinary metabolite ratios : Treatment with 8-AI has been linked to changes in the inosine-to-hypoxanthine ratio in urine, indicating alterations in purine metabolism .

Immune Modulation

Emerging evidence suggests that this compound may also play a role in modulating immune responses:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, providing insights into its therapeutic potential:

| Study Reference | Subject | Dosage | Findings |

|---|---|---|---|

| Nascimento et al., 2015 | Mice | 10 and 100 mg/kg (i.p.) | Reduced flinching behavior induced by formalin; suggests analgesic properties. |

| Ruhal & Dhingra, 2018 | Rat | 100 and 200 mg/kg (i.p.) | Improvement in learning and memory; reduction in TNF-alpha levels. |

| Wardman et al., 2022 | Clinical Study | Not specified | Inosine supplementation showed safety in treating acute respiratory infections. |

These studies highlight the potential applications of this compound in pain management and cognitive function enhancement.

Propiedades

IUPAC Name |

8-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H2,11,14)(H,12,13,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCXRIVPFSZZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296437 | |

| Record name | 8-amino-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13389-16-7 | |

| Record name | NSC109320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-amino-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.